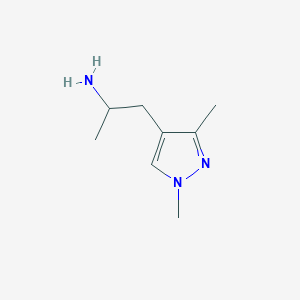

1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine

Description

Properties

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6(9)4-8-5-11(3)10-7(8)2/h5-6H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWADLRHZKGODQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CC(C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006357-26-1 | |

| Record name | 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Propyl Chain: The final step involves the reaction of the methylated pyrazole with 2-bromo-1-propanamine under basic conditions to form the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in drug development.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine with analogous compounds, focusing on structural features, physicochemical properties, and reported biological activities:

Key Structural and Functional Differences

Heterocyclic Core

- Pyrazole vs. Indole/Oxazole/Benzofuran: The pyrazole ring in the target compound provides distinct electronic and steric properties compared to indole (PAL-544), oxazole (1-(dimethyl-1,2-oxazol-4-yl)propan-2-amine), or benzofuran (5-APDB).

- Substituent Positioning : The 1,3-dimethyl substitution on the pyrazole enhances steric hindrance and lipophilicity compared to 1-methyl or unsubstituted analogs (e.g., 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine) .

Side Chain Variations

- Propan-2-amine vs.

Biological Activity

1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine, also known as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring, which is known for its pharmacological properties, including antimicrobial, antifungal, and potential anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

- Chemical Formula : C₈H₁₅N₃

- Molecular Weight : 153.23 g/mol

- IUPAC Name : 1-(1,3-dimethylpyrazol-4-yl)propan-2-amine

- PubChem CID : 19585896

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound and its derivatives.

In Vitro Evaluation

A study evaluated various pyrazole derivatives for their antimicrobial properties, specifically focusing on their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results indicated that certain derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |

|---|---|---|---|

| 7b | 0.22 | 0.25 | S. aureus |

| 5a | 0.30 | 0.35 | E. coli |

| 10 | 0.50 | 0.55 | P. aeruginosa |

These findings suggest that modifications to the pyrazole structure can enhance its antimicrobial efficacy .

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been explored. A study reported that certain coordination complexes based on pyrazole amide ligands demonstrated competitive antifungal activity compared to standard treatments like cycloheximide.

Comparative Antifungal Efficacy

| Compound | Inhibition Zone (mm) | Standard Comparison |

|---|---|---|

| Complex 1 | 18 | Cycloheximide (20 mm) |

| Complex 2 | 15 | Control (14 mm) |

This data indicates that the structural characteristics of pyrazole compounds can significantly influence their antifungal activity .

Anticancer Potential

Investigations into the anticancer properties of pyrazole derivatives have revealed promising results. Specifically, compounds derived from this compound have shown cytotoxic effects against various cancer cell lines.

Case Study: A549 Lung Adenocarcinoma Model

In a study using the A549 human lung adenocarcinoma model, several pyrazole derivatives were tested for their cytotoxicity:

| Compound | Viability (%) at 100 µM | Comparison with Cisplatin (%) |

|---|---|---|

| Compound A | 78 | 60 |

| Compound B | 64 | 50 |

| Compound C | 61 | 55 |

These results indicate that while some derivatives exhibit significant cytotoxicity, they also show varying degrees of selectivity towards cancerous versus non-cancerous cells .

The biological activity of pyrazole compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The inhibition of key enzymes or modulation of receptor activity can lead to enhanced therapeutic effects.

Q & A

Q. What are the standard synthetic routes for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine?

The synthesis typically involves alkylation of pyrazole derivatives followed by amination. A common method uses sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as a base to deprotonate the pyrazole, enabling alkylation with methyl or isopropyl halides. For example, a multi-step synthesis may involve refluxing intermediates in ethanol or THF under controlled conditions .

Q. How is the compound characterized to confirm its structure and purity?

Characterization employs:

- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments (e.g., δ 8.87 ppm for aromatic protons in pyrazole derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., HRMS m/z 215 [M+H]+) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) .

| Analytical Data | Values/Techniques |

|---|---|

| Molecular Formula | C9H16N3 |

| Molecular Weight | 166.25 g/mol |

| Purity Assessment | HPLC (>95%), NMR integration |

| Key Spectral Peaks | 1H NMR (δ 2.1–3.4 ppm for methyl groups) |

Q. What are the solubility and stability considerations for this compound?

The compound is typically soluble in polar aprotic solvents (e.g., DMF, THF) and ethanol. Stability studies recommend storage under inert conditions (argon/nitrogen) at –20°C to prevent degradation. Crystallization from ethanol is a common purification step .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Optimization strategies include:

- Catalyst Selection : Copper(I) bromide (CuBr) and cesium carbonate (Cs2CO3) enhance coupling reactions (e.g., 17.9% yield improvement in cyclopropane amine synthesis) .

- Continuous Flow Chemistry : Enables precise temperature/pressure control, reducing side reactions and scaling up production .

- Reagent Stoichiometry : Excess formaldehyde (0.02 mol) during morpholine conjugation improves product isolation .

Q. How do structural modifications influence biological activity?

The dual pyrazole rings and methyl/isopropyl substituents enhance binding to targets like protein kinases. For example:

- Fluorine substitution at the 5-position (as in similar compounds) increases metabolic stability .

- Aminoethyl side chains improve interaction with G-protein coupled receptors (GPCRs), as observed in preliminary pharmacological assays .

Q. What strategies mitigate side reactions during alkylation?

Q. How are interaction studies with biological targets designed?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values for kinase inhibitors) .

- Molecular Docking : Computational models predict binding poses with cyclooxygenase-2 (COX-2) or serotonin receptors .

- In Vitro Assays : Dose-response curves in cell lines validate IC50 values (e.g., antitumor activity in HepG2 cells) .

Q. How can discrepancies in biological activity data be resolved?

Q. What are the key differences between this compound and structurally similar pyrazole derivatives?

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 1-Methylpyrazole | Single methyl group | Lower reactivity in alkylation |

| 3,5-Dimethyl-1H-pyrazole | Symmetric methyl groups | Higher thermal stability |

| Target Compound | 1,3-Dimethyl, propan-2-amine chain | Enhanced GPCR binding affinity |

Q. What analytical methods resolve contradictions in purity assessments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.